Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Brand Name: Vulcanchem
CAS No.: 1155085-67-8
VCID: VC2812117
InChI: InChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3
SMILES: COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

CAS No.: 1155085-67-8

Cat. No.: VC2812117

Molecular Formula: C13H19N3O2

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate - 1155085-67-8

Specification

CAS No. 1155085-67-8
Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
IUPAC Name methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
Standard InChI InChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3
Standard InChI Key HDDUMTMZXLLPGN-UHFFFAOYSA-N
SMILES COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N
Canonical SMILES COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate, identified by CAS number 1155085-67-8, possesses a molecular formula of C13H19N3O2 with a molecular weight of 249.31 g/mol . The compound features a piperazine core connected to an aminophenyl group at one nitrogen atom and a methyl acetate group at the other nitrogen atom.

Structural Identifiers

The compound can be represented by several chemical identifiers:

IdentifierValue
SMILESCOC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3
InChIKeyHDDUMTMZXLLPGN-UHFFFAOYSA-N
CAS Number1155085-67-8

Physical Properties

The compound's structure contributes to specific physical properties that are important for understanding its behavior in various chemical and biological environments.

Predicted Collision Cross Section

Mass spectrometry analyses have provided predicted collision cross section (CCS) values for various adducts of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate:

Adductm/zPredicted CCS (Ų)
[M+H]+250.15500158.6
[M+Na]+272.13694169.4
[M+NH4]+267.18154165.3
[M+K]+288.11088163.8
[M-H]-248.14044161.1
[M+Na-2H]-270.12239164.3
[M]+249.14717160.5
[M]-249.14827160.5

These values are crucial for analytical identification and characterization of the compound using mass spectrometry techniques .

Synthesis Methods

Reaction Pathway Analysis

Based on synthetic routes for related compounds, a potential synthesis pathway might involve:

  • The reaction of 4-aminophenylpiperazine with a suitable methyl acetate derivative

  • Alternatively, a substitution reaction between a piperazine derivative and 4-aminophenyl followed by alkylation with methyl bromoacetate

These synthetic approaches would be consistent with methods used for similar piperazine derivatives documented in pharmaceutical literature .

Structural Relationships

Comparison with Related Piperazine Derivatives

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate shares structural similarities with several other compounds:

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: This compound differs in having an additional methyl group on the piperazine ring and an amide linkage instead of an ester .

  • 1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one: This derivative features an aminophenyl group connected through a methylene bridge to the piperazine ring.

  • Methyl 2-(4-aminopiperidin-1-yl)acetate: This compound contains a piperidine ring instead of piperazine but maintains the aminophenyl and methyl acetate functionalities .

These structural relationships are significant for understanding the compound's potential reactivity and applications.

Synthetic Applications

As a Chemical Intermediate

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate serves as a valuable intermediate in the synthesis of more complex molecules with pharmaceutical relevance:

  • The amino group on the phenyl ring provides a reactive site for further functionalization through amide formation, sulfonamide synthesis, or reductive amination.

  • The methyl ester group can undergo hydrolysis, transesterification, or amidation to produce derivatives with modified pharmacokinetic properties.

  • The compound can participate in coupling reactions to form more complex molecules with enhanced biological activities .

Applications in Drug Development

The structural features of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate make it particularly valuable in medicinal chemistry:

  • The piperazine core is a privileged structure in drug design, appearing in numerous pharmaceuticals targeting diverse conditions.

  • The aminophenyl group can enhance binding to specific biological targets, particularly those with aromatic binding pockets.

  • The methyl acetate component provides opportunities for modulating lipophilicity and bioavailability of derived compounds .

Analytical Characterization

Spectroscopic Properties

The characterization of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate typically employs multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

Characteristic proton NMR signals would be expected at:

  • Methyl ester protons: ~3.7 ppm (singlet)

  • Methylene protons adjacent to ester: ~3.1-3.3 ppm

  • Piperazine ring protons: ~2.5-3.0 ppm

  • Aromatic protons: ~6.5-7.5 ppm

  • Amine protons: ~3.5-4.0 ppm (broad singlet)

Mass Spectrometry

The mass spectrometric analysis would show characteristic fragmentation patterns with a molecular ion peak at m/z 249, corresponding to the molecular weight .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator